N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
Overview
Description
Spiro compounds, in which two cyclic rings are fused at a common carbon atom, are interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . The nitrogen-containing indeno[1,2-b]quinoxaline ring is a structurally fused active system and has notable applications in various fields of chemistry .
Synthesis Analysis
A concise organocatalytic method for the facile synthesis of some novel 1’H-spiro[cycloalkyl-1,2’-quinazolin]-4’(3’H)-ones via a one-pot, three-component condensation of isatoic anhydride, aryl or aliphatic amines, and a cyclic ketone has been described .
Molecular Structure Analysis
The nitrogen-containing indeno[1,2-b]quinoxaline ring is recognized as an important building block in organic synthesis . It’s used as a key construction block for producing a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks .
Chemical Reactions Analysis
The reactions of indeno[1,2-b]quinoxalinone have been summarized as a key construction block for producing a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions .
Physical And Chemical Properties Analysis
Stereoelectronic effects have a significant influence on the stability, structure, and reactivity of chemical compounds and on their physical and spectroscopic properties . A profound knowledge of these effects allows for a better understanding and prediction of these features .
Scientific Research Applications
Synthesis and Biological Evaluation
- A study conducted by Bonacorso et al. (2015) focused on the synthesis and biological evaluation of novel compounds similar to "N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine". These compounds were synthesized using a one-pot cyclocondensation reaction and assessed for their acetylcholinesterase (AChE) inhibitory and cytotoxic activities. This research signifies the compound's potential in developing new therapeutic agents (Bonacorso et al., 2015).
Cyclization Techniques
- Li et al. (2013) explored the cyclization of similar compounds, focusing on the synthesis of quinoxalin-2(1H)-ones. This study highlights the importance of such compounds in the development of efficient synthetic methods for complex chemical structures (Li et al., 2013).
Analgesic Properties
- Research by Schunk et al. (2014) discovered a potent analgesic compound, Cebranopadol, which is structurally related to "N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine". The study detailed the optimization of this compound for the treatment of severe chronic nociceptive and neuropathic pain (Schunk et al., 2014).
Crystal Structure Analysis
- Soriano-garcia et al. (2000) conducted a study on the crystal structure of a related spiro compound. Understanding the crystal structure of such compounds is crucial for their potential application in various scientific fields (Soriano-garcia et al., 2000).
Cholinesterase Inhibitory Activity
- Silva et al. (2021) synthesized and evaluated the cholinesterase inhibitory activity of modified tacrine scaffolds, including compounds similar to "N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine". This research is significant for understanding the therapeutic potential of such compounds in treating diseases like Alzheimer's (Silva et al., 2021).
Future Directions
Spiro compounds and their derivatives have received special attention in medicinal chemistry because of their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . Future research may focus on developing new synthetic strategies and exploring the pharmaceutical applications of these compounds.
properties
IUPAC Name |
N-cyclopentylspiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-6-12-18(13-7-1)17(19-14-8-2-3-9-14)20-15-10-4-5-11-16(15)21-18/h4-5,10-11,14,21H,1-3,6-9,12-13H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPIPJDMFAYAFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=NC3CCCC3)NC4=CC=CC=C4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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